molecular formula C48H60Br4O4 B6288738 Tetrapentyloxy-bromocalix[4]arene CAS No. 2622208-26-6

Tetrapentyloxy-bromocalix[4]arene

Cat. No. B6288738
CAS RN: 2622208-26-6
M. Wt: 1020.6 g/mol
InChI Key: QXWLHWNOXOOQQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tetrapentyloxy-bromocalix[4]arene (TPBCA) is a type of calixarene, a large macrocyclic molecule composed of aromatic rings. It is a hydrophobic molecule, meaning that it is not soluble in water, and is particularly useful in organic synthesis. It has a wide range of applications in scientific research, including its use as a catalyst, as a host for guest molecules, and as a ligand for metal complexes.

Scientific Research Applications

Tetrapentyloxy-bromocalix[4]arene has a wide range of applications in scientific research. It has been used as a catalyst for a variety of organic reactions, including the synthesis of polymers, peptides, and other molecules. It has also been used as a host for guest molecules, which can be used to study the behavior of guest molecules in a confined space. In addition, Tetrapentyloxy-bromocalix[4]arene can be used as a ligand for metal complexes, which can be used to study the properties of metal complexes.

Mechanism Of Action

The mechanism of action of Tetrapentyloxy-bromocalix[4]arene is not yet fully understood. However, it is believed that the hydrophobic nature of the molecule allows it to interact with other molecules and form complexes. This interaction is believed to be responsible for the catalytic activity of Tetrapentyloxy-bromocalix[4]arene.
Biochemical and Physiological Effects
The biochemical and physiological effects of Tetrapentyloxy-bromocalix[4]arene are not yet fully understood. However, it is believed that Tetrapentyloxy-bromocalix[4]arene has the potential to interact with proteins, enzymes, and other molecules in the body, which may have an effect on biochemical and physiological processes.

Advantages And Limitations For Lab Experiments

The main advantage of using Tetrapentyloxy-bromocalix[4]arene in laboratory experiments is that it is a hydrophobic molecule, which makes it easier to work with than other molecules. Additionally, Tetrapentyloxy-bromocalix[4]arene can be used as a catalyst, host for guest molecules, and ligand for metal complexes, which makes it a versatile tool for scientific research. However, there are some limitations to using Tetrapentyloxy-bromocalix[4]arene in laboratory experiments. For example, it is not soluble in water, which can make it difficult to work with. Additionally, the mechanism of action of Tetrapentyloxy-bromocalix[4]arene is not yet fully understood, so there is still much to be learned about its effects.

Future Directions

There are many potential future directions for Tetrapentyloxy-bromocalix[4]arene research. One potential direction is to further investigate the mechanism of action of Tetrapentyloxy-bromocalix[4]arene and its effects on biochemical and physiological processes. Additionally, further research could be done to investigate the potential of Tetrapentyloxy-bromocalix[4]arene as a catalyst for a variety of organic reactions. Finally, further research could be done to investigate the potential of Tetrapentyloxy-bromocalix[4]arene as a host for guest molecules and as a ligand for metal complexes.

Synthesis Methods

Tetrapentyloxy-bromocalix[4]arene can be synthesized through a three-step process. The first step involves the reaction of a bromo-substituted calix[4]arene with an alkyne in the presence of a palladium complex. This reaction results in a 1,2-dibromo-1,2-diphenyl-propane-1,3-diyne. The second step involves the reaction of the 1,2-dibromo-1,2-diphenyl-propane-1,3-diyne with an alkene in the presence of a palladium complex. This reaction results in a 1,2-dibromo-1,2-diphenyl-propane-1,3-diol. Finally, the third step involves the reaction of the 1,2-dibromo-1,2-diphenyl-propane-1,3-diol with a pentyl alcohol in the presence of a palladium complex, resulting in the formation of Tetrapentyloxy-bromocalix[4]arene.

properties

IUPAC Name

5,11,17,23-tetrabromo-25,26,27,28-tetrapentoxypentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H60Br4O4/c1-5-9-13-17-53-45-33-21-35-27-42(50)29-37(46(35)54-18-14-10-6-2)23-39-31-44(52)32-40(48(39)56-20-16-12-8-4)24-38-30-43(51)28-36(22-34(45)26-41(49)25-33)47(38)55-19-15-11-7-3/h25-32H,5-24H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXWLHWNOXOOQQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=C2CC3=CC(=CC(=C3OCCCCC)CC4=C(C(=CC(=C4)Br)CC5=C(C(=CC(=C5)Br)CC1=CC(=C2)Br)OCCCCC)OCCCCC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H60Br4O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1020.6 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrapentyloxy-bromocalix[4]arene

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